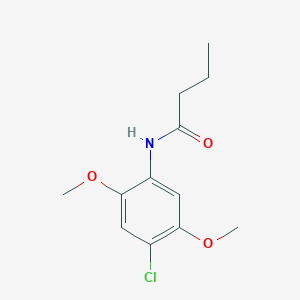

N-(4-chloro-2,5-dimethoxyphenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-chloro-2,5-dimethoxyphenyl)butanamide” is a chemical compound with the molecular formula C12H14ClNO4 . It has a molecular weight of 271.697 and a density of 1.3±0.1 g/cm3 . It is also known by other names such as 4’-Chloro-2’,5’-dimethoxyacetoacetanilide .

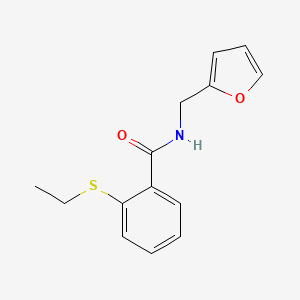

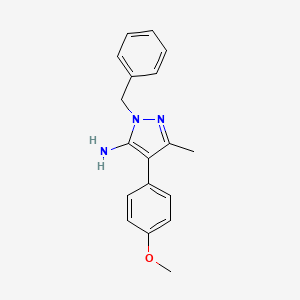

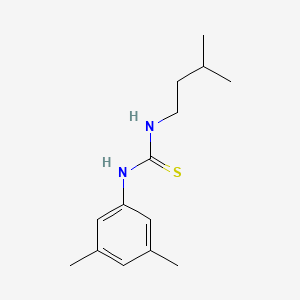

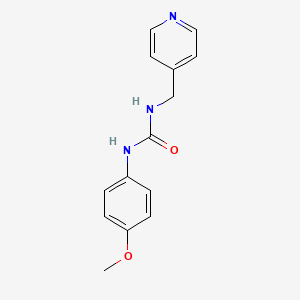

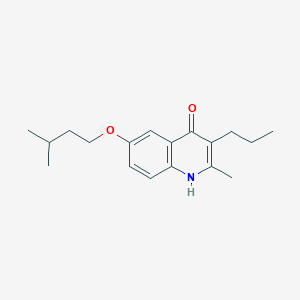

Molecular Structure Analysis

The molecular structure of “N-(4-chloro-2,5-dimethoxyphenyl)butanamide” is determined by its molecular formula, C12H14ClNO4. It includes a benzene ring substituted with chlorine and methoxy groups, and a butanamide group . For a detailed structural analysis, spectroscopic methods such as NMR and FTIR can be used .Physical And Chemical Properties Analysis

“N-(4-chloro-2,5-dimethoxyphenyl)butanamide” has a melting point of 102-104°C and a boiling point of 432.7±45.0 °C at 760 mmHg . It has a flash point of 215.5±28.7 °C . Its exact mass is 271.061127 and it has a LogP value of 2.11 .Scientific Research Applications

Environmental Science: Adsorption Studies

N-(4-chloro-2,5-dimethoxyphenyl)butanamide: has been studied for its adsorption properties. Research indicates that similar compounds are effective in adsorbing pollutants from aqueous solutions . This compound could potentially be used to remove contaminants from water, contributing to environmental cleanup efforts.

Material Science: Pyrolytic Char Activation

The compound’s structural analogs have been used to activate pyrolytic char from pine sawdust . This application is significant in material science, where activated char can be utilized for various purposes, including filtration and catalysis.

Nonlinear Optics: Crystal Engineering

While not directly related to N-(4-chloro-2,5-dimethoxyphenyl)butanamide , research on structurally similar compounds has been conducted in the field of nonlinear optics, particularly in crystal engineering . This suggests potential applications in designing materials with specific optical properties.

Safety and Hazards

properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-4-5-12(15)14-9-7-10(16-2)8(13)6-11(9)17-3/h6-7H,4-5H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCUAIBMHIOKEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1OC)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2,5-dimethoxyphenyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)

![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)

![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)

![6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile](/img/structure/B5715053.png)

![4-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5715054.png)

![2-amino-4-(4-isopropylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5715071.png)